molecular formula C7H15ClN2O B1486079 1-Propyl-2-piperazinone hydrochloride CAS No. 2203015-29-4

1-Propyl-2-piperazinone hydrochloride

Cat. No. B1486079
CAS RN: 2203015-29-4
M. Wt: 178.66 g/mol
InChI Key: FZXAQQXPEXXCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-2-piperazinone hydrochloride is an organic compound with the chemical formula C₇H₁₇ClN₂O₂ . It consists of a six-membered ring containing two opposing nitrogen atoms. This compound has been studied for its biological and pharmaceutical activity. Piperazine derivatives, including 1-Propyl-2-piperazinone, exhibit a wide range of effects and are employed in various drugs .


Synthesis Analysis

  • Parallel solid-phase synthesis and photocatalytic synthesis : Additional strategies for accessing piperazine derivatives .

Molecular Structure Analysis

1-Propyl-2-piperazinone hydrochloride has a six-membered ring structure with two nitrogen atoms. The hydrochloride salt enhances its solubility in water and other polar solvents .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites , allowing the host body to easily remove or expel the invading organisms. Specifically, 1-Propyl-2-piperazinone hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm .


Physical And Chemical Properties Analysis

  • Structure : Consists of a six-membered ring with two nitrogen atoms .

Mechanism of Action

Upon entry into the systemic circulation, 1-Propyl-2-piperazinone hydrochloride is partly oxidized and partly eliminated as an unchanged compound. Although it has a remarkable power to dissolve uric acid outside the body, clinical success has been limited. Nevertheless, its anthelmintic properties make it useful for treating roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections. It is also employed in the treatment of partial intestinal obstruction caused by Ascaris worms, primarily seen in children .

properties

IUPAC Name

1-propylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXAQQXPEXXCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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